

Applications of decyl acetate in flavor and fragrance research

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Compound of Interest

Compound Name: Decyl acetate

Cat. No.: B1670159

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Decyl Acetate: Applications in Flavor and Fragrance Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Decyl acetate, a straight-chain fatty acid ester, is a versatile compound widely utilized in the flavor and fragrance industries. Its characteristic fruity, waxy, and slightly floral aroma profile makes it a valuable ingredient in a variety of consumer products. This document provides detailed application notes, experimental protocols, and an overview of the sensory perception of **decyl acetate** to support its use in research and product development.

Chemical and Physical Properties

Decyl acetate is a colorless liquid with the molecular formula $C_{12}H_{24}O_2$. A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
Molecular Weight	200.32 g/mol	[1]
Boiling Point	126-127 °C at 20 mmHg	[2]
Density	0.863 g/mL at 25 °C	
Flash Point	> 110 °C	[2]
Solubility	Soluble in alcohol; Insoluble in water	[2]
FEMA Number	2367	[1]
CAS Number	112-17-4	[2]

Flavor and Fragrance Profile

Decyl acetate is characterized by a pleasant, multi-faceted aroma and flavor. Its sensory attributes are summarized in Table 2.

Aspect	Descriptors	References
Odor Profile	Fruity, waxy, sweet, pear-like, with soft floral and citrus undertones. Described as clean, fresh, and reminiscent of laundered cloths.	[3][4]
Flavor Profile	Waxy, soapy, and fatty.	[4]
Odor Threshold	225 µg/kg (in water)	[5]

Applications in Consumer Products

Decyl acetate is incorporated into a wide range of products to impart or modify their flavor and fragrance profiles.[6] Typical usage levels vary depending on the application, as detailed in Table 3.

Application Category	Specific Products	Typical Usage Level in Concentrate (%)	References
Fragrances	Perfumes, colognes, body mists	Up to 9.0%	[2]
Personal Care	Soaps, lotions, shampoos, detergents	Not specified	[3]
Food and Beverage	Candies, baked goods, beverages	Not specified	[1] [3]

Experimental Protocols

Sensory Evaluation of Decyl Acetate

This protocol outlines a method for the sensory evaluation of **decyl acetate** to characterize its odor profile and intensity.

Objective: To assess the olfactory characteristics of **decyl acetate** using a trained sensory panel.

Materials:

- **Decyl acetate** (high purity)
- Odorless solvent (e.g., diethyl phthalate or ethanol)
- Glass smelling strips
- Sample vials
- Controlled sensory evaluation booth with proper ventilation

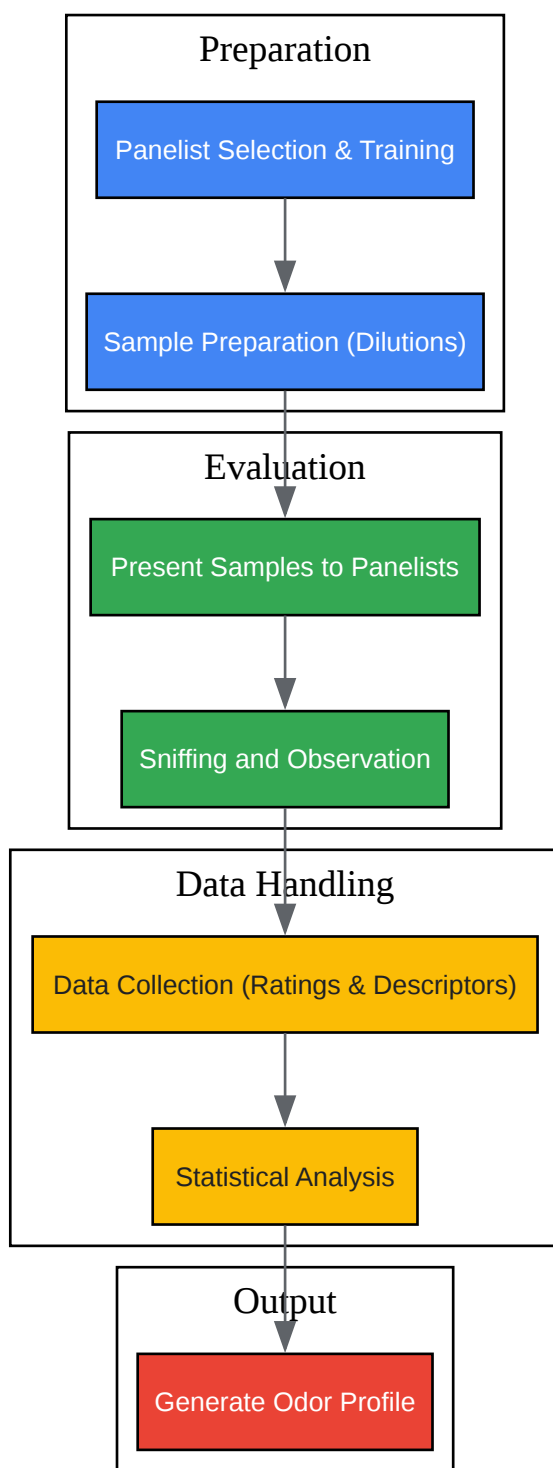
Procedure:

- Panelist Selection and Training: Select 8-10 panelists trained in sensory evaluation techniques for fragrances.[\[6\]](#) Familiarize them with the aroma of **decyl acetate** and relevant

descriptors.

- Sample Preparation: Prepare a series of dilutions of **decyl acetate** in the chosen solvent (e.g., 10%, 5%, 1%, 0.5%, and 0.1% by volume).
- Evaluation:
 - Dip a smelling strip into each dilution for 2-3 seconds, ensuring the strip is saturated to a consistent level.
 - Present the smelling strips to the panelists in a randomized and blind manner.
 - Instruct panelists to sniff the strips from a distance of approximately 2-3 cm and record their observations.
- Data Collection: Panelists should rate the intensity of the overall aroma and specific odor characteristics (e.g., fruity, waxy, floral) on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = very strong). They should also provide descriptive terms for the perceived aroma.
- Data Analysis: Analyze the intensity ratings statistically (e.g., using ANOVA) to determine significant differences between dilutions. Compile a list of the most frequently used descriptors to create a comprehensive odor profile.

Workflow for Sensory Evaluation:



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*Sensory evaluation workflow for **decyl acetate**.*

Gas Chromatography-Olfactometry (GC-O) Analysis

This protocol describes the use of GC-O to identify the odor-active compounds in a fragrance or flavor mixture containing **decyl acetate**.^{[7][8]}

Objective: To separate and identify the individual aroma compounds, including **decyl acetate**, contributing to the overall scent of a complex mixture.

Materials and Equipment:

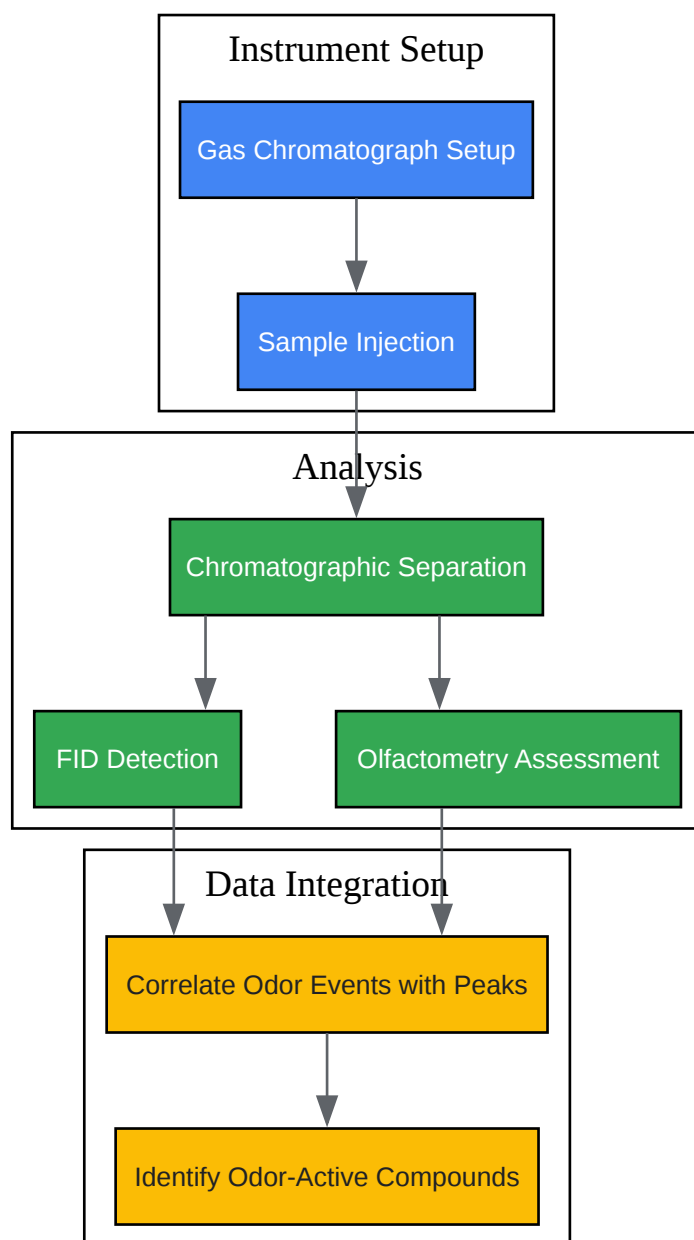
- Gas chromatograph with a flame ionization detector (FID) and an olfactometry port
- Capillary column suitable for flavor and fragrance analysis (e.g., DB-5 or equivalent)
- Helium carrier gas
- Sample containing **decyl acetate** (e.g., a perfume or a flavor extract)
- Syringe for sample injection
- Trained human assessor

Procedure:

- Instrument Setup:
 - Install the capillary column in the GC.
 - Set the oven temperature program (e.g., start at 50°C, hold for 2 minutes, then ramp at 5°C/min to 250°C).
 - Set the injector and detector temperatures (e.g., 250°C).
 - Split the column effluent between the FID and the olfactometry port (e.g., 1:1 ratio).
- Sample Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
- Olfactometry Assessment:
 - A trained assessor sniffs the effluent from the olfactometry port throughout the chromatographic run.

- The assessor records the retention time, duration, and a description of each odor perceived.
- Data Integration:
 - Correlate the odor events recorded by the assessor with the peaks detected by the FID.
 - Identify the peak corresponding to **decyl acetate** based on its retention time (determined by running a standard).
 - Identify other odor-active compounds in the mixture by comparing their retention times and odor descriptions with known standards or by using mass spectrometry (GC-MS) for structural elucidation.

Workflow for GC-O Analysis:



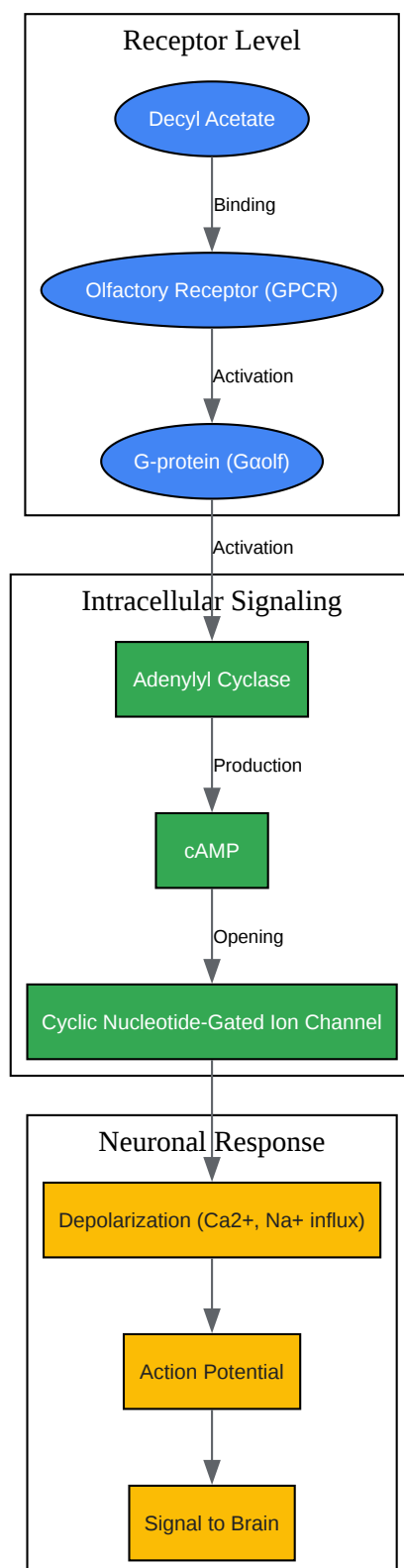
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Gas Chromatography-Olfactometry workflow.

Mechanism of Olfactory Perception

The perception of **decyl acetate**, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity.[8] While the specific ORs that bind to **decyl acetate** have not been definitively identified, the general mechanism of olfactory signal transduction is well-established and is depicted below.

Olfactory Signaling Pathway:

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General olfactory signal transduction pathway.

Upon binding of **decyl acetate** to its specific OR, a conformational change in the receptor activates an associated G-protein (G α olf).[7][9] This, in turn, activates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP).[7] The elevated cAMP levels open cyclic nucleotide-gated ion channels, allowing an influx of sodium and calcium ions.[8] This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the characteristic aroma of **decyl acetate**.

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